molecular formula C6H8N4O B2911959 N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide CAS No. 519018-61-2

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2911959
CAS No.: 519018-61-2
M. Wt: 152.157
InChI Key: FAJGIZOUEWEFOL-UHFFFAOYSA-N
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Description

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities.

Mechanism of Action

Target of Action

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the family of triazole derivatives

Mode of Action

For instance, some triazole derivatives inhibit the mitochondrial respiratory chain in fungi, leading to fungal death . Others modulate the activity of neurotransmitter receptors or voltage-gated ion channels .

Biochemical Pathways

These could potentially include pathways involved in fungal growth and neurotransmission .

Pharmacokinetics

, which suggests that it may have good bioavailability. The compound also has a polar surface area of 71 Ų and a logP of -0.93 , which could influence its absorption and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 1,2,4-triazole-5-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide stands out due to its unique cyclopropyl group, which enhances its stability and bioavailability compared to other triazole derivatives. This structural feature contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c11-6(9-4-1-2-4)5-7-3-8-10-5/h3-4H,1-2H2,(H,9,11)(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJGIZOUEWEFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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